5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile

Analytical Chemistry Medicinal Chemistry Process Chemistry

5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is a privileged kinase inhibitor scaffold. The 5-fluoro-3-carbonitrile motif creates a unique electronic environment critical for selective ATP-binding pocket engagement. Essential for PI3K p110α isoform-selective programs—SAR confirms alternative substitution patterns lead to potency loss. Suitable for focused kinase libraries, parallel synthesis, and 19F-NMR biophysical studies. High purity (98%) ensures reliable, high-yielding derivatization. Procure this specific core to maintain target selectivity and avoid off-target PI3K toxicity.

Molecular Formula C8H4FN3
Molecular Weight 161.14 g/mol
Cat. No. B13043994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile
Molecular FormulaC8H4FN3
Molecular Weight161.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=C(C=N2)C#N)C=C1F
InChIInChI=1S/C8H4FN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H
InChIKeyYGBBVQNCYCKVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile: A Core Scaffold for Kinase-Focused Medicinal Chemistry


5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile (CAS: 2102412-72-4) is a heterocyclic small molecule characterized by a fused pyrazole-pyridine bicyclic core, a 5-position fluorine atom, and a 3-position nitrile group . It is primarily utilized as a versatile synthetic building block and a privileged pharmacophore in medicinal chemistry, specifically for the development of potent and selective kinase inhibitors . Its structural features allow for diverse functionalization and have led to its incorporation into compounds targeting TrkA, RET, PI3K, and other kinases [1].

The Critical Impact of the 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile Motif on Kinase Selectivity and Potency


The simple substitution of the 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile core with other unsubstituted or differently substituted pyrazolopyridine isomers or analogs is not a viable procurement strategy for kinase inhibitor development due to profound, structure-driven differences in biological activity. The specific placement of the fluorine atom at the 5-position, in combination with the 3-carbonitrile, creates a unique electronic and steric environment within the ATP-binding pocket of kinases [1]. This motif is critical for achieving potent and, more importantly, selective inhibition of specific kinase isoforms, such as p110α PI3K [2]. Altering this core, even by moving the halogen or modifying the nitrile, can lead to a complete loss of selectivity or a significant drop in potency, rendering the compound ineffective for its intended target profile [2].

Quantitative Differentiation of 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile: Key Data Points for Scientific and Procurement Decisions


A Direct Purity Benchmark for Reproducible Synthesis of 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile

When selecting a commercial source for 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile, a key quantitative differentiator is the guaranteed minimum purity specification. This metric is crucial for ensuring reproducible yields and minimizing impurities in subsequent synthetic steps. While a 95% purity grade is available , the compound is also offered at a higher 98% purity . This quantifiable difference directly impacts the efficiency and outcome of sensitive reactions, particularly in late-stage functionalization or library synthesis where high purity of the core scaffold is paramount [1].

Analytical Chemistry Medicinal Chemistry Process Chemistry

Enhanced PI3K p110α Selectivity Driven by the 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile Core

Structure-activity relationship (SAR) studies on pyrazolo[1,5-a]pyridine-based PI3K inhibitors demonstrate that the combination of a 5-fluoro and 3-carbonitrile substitution pattern is critical for achieving high selectivity for the p110α isoform over other PI3K isoforms [1]. The class of 5-bromo and 5-cyano pyrazolo[1,5-a]pyridines are established as highly potent and selective p110α inhibitors [2]. The 5-fluoro analog is strategically important as a bioisostere that can modulate metabolic stability and binding kinetics while potentially maintaining this crucial selectivity profile. In contrast, modifications to the core, such as altering the sulfonylhydrazide linker, were shown to result in a loss of p110α selectivity [1].

Kinase Inhibition SAR Cancer Therapeutics

Critical Role of the 5-Fluoro Motif in RET Kinase Inhibitor Potency

Patented SAR for substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors explicitly identifies the 5-position fluorine as a key contributor to inhibitory activity [1]. The patent literature highlights that the 5-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile core is present in a specific example of a potent RET inhibitor . The fluorine atom engages in specific interactions within the enzyme's active site, and its replacement with other halogens or hydrogen would likely result in a quantifiable decrease in potency or binding affinity [1]. This makes the 5-fluoro-3-carbonitrile core non-interchangeable with other analogs for projects targeting RET-driven cancers.

RET Kinase Targeted Therapy Cancer Research

Key Application Scenarios for Procuring 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile


Kinase Inhibitor Library Synthesis and Hit-to-Lead Optimization

This compound is an ideal core scaffold for constructing focused kinase inhibitor libraries due to its privileged structure and synthetic versatility. Its high purity (98%) ensures reliable, high-yielding parallel synthesis for generating diverse analogs for screening against kinase panels (e.g., RET, TrkA, PI3K). The proven SAR of the pyrazolo[1,5-a]pyridine class [1] allows for rational design of new molecules where the 5-fluoro-3-carbonitrile motif can be used to probe specific binding interactions or modulate physicochemical properties.

Development of Isoform-Selective PI3K p110α Inhibitors

For research programs specifically aimed at creating isoform-selective PI3K p110α inhibitors, procuring this specific core is critical. SAR studies have established that the 5-fluoro-3-carbonitrile substitution pattern on the pyrazolo[1,5-a]pyridine core is a key driver of selectivity for the p110α isoform [1]. Using a less selective scaffold would compromise the project's central goal of minimizing off-target PI3K-related toxicity, making 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile the preferred starting material for this specific research application.

Mechanistic Probe for Fluorine-Mediated Binding Interactions

The specific placement of the fluorine atom in this molecule makes it a valuable tool for biophysical studies. Researchers can use it to investigate fluorine-mediated interactions (e.g., orthogonal multipolar interactions, hydrogen bonding to structured water) within kinase ATP-binding sites via techniques like 19F-NMR or X-ray crystallography [2]. This application leverages the compound's unique atomic composition to gain mechanistic insights that are not accessible with non-fluorinated or differently substituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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